4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide
Description
Properties
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c12-11(16)7-1-3-8(4-2-7)13-9(14)5-6-10(13)15/h1-6H,(H2,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWRWONDAJQQRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide typically involves the reaction of 4-aminobenzamide with maleic anhydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
Antifungal Activity
Recent studies have indicated that derivatives of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide exhibit promising antifungal properties. For instance, research on related compounds demonstrated that certain derivatives showed effective inhibition against Valsa mali, a plant pathogen. The median effective concentration (EC50) values for the most active compounds were significantly low, indicating potent antifungal activity. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions of the molecule greatly influenced its efficacy against fungal strains .
Anticancer Properties
The compound has also been explored for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. The ability to selectively target cancer cells while sparing normal cells is a critical area of ongoing research .
Neuroprotective Effects
Another area of investigation is the neuroprotective effects of this compound. Preliminary studies suggest that it may act as a positive modulator of AMPA receptors, which are crucial for synaptic transmission and plasticity in the brain. This property could make it a candidate for treating neurodegenerative diseases such as Alzheimer’s .
Polymer Chemistry
This compound can serve as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its unique structure allows for the formation of cross-linked networks that can be utilized in various applications ranging from coatings to biomedical devices .
Synthesis of Functional Materials
The compound can be used as a precursor for synthesizing functionalized materials with specific optical and electronic properties. Research has shown that incorporating this compound into polymer matrices can improve their conductivity and stability under various environmental conditions .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various cellular pathways and processes, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide with structurally and functionally related compounds:
Key Findings :
Reactivity Differences :
- The maleimide group in This compound enables selective thiol conjugation, whereas 4-(2,5-dimethylpyrrol-1-yl)benzamide derivatives lack this reactivity but exhibit enhanced antimicrobial activity due to hydrophobicity.
- 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide ’s hydrazide group allows pH-sensitive drug release, unlike the stable benzamide analog.
Synthetic Complexity :
- The target compound requires anhydrous, light-protected conditions for synthesis (e.g., argon atmosphere, 115°C heating), while dimethylpyrrole analogs are synthesized via simpler condensation reactions.
Biological Activity :
- Pyrrole-based hydrazides (e.g., 4-pyrrol-1-yl benzoic acid hydrazide ) show >90% inhibition against Mycobacterium tuberculosis at 6.25 µg/mL, whereas maleimide-containing analogs are less studied for direct antimicrobial effects but are prioritized for protein modification.
Commercial Status :
- The target compound is listed as discontinued by suppliers like CymitQuimica, suggesting challenges in scalability or niche application. In contrast, dimethylpyrrole derivatives remain in active research for drug discovery.
Research and Development Context
- Drug Discovery : Maleimide-linked benzamides are underutilized in antimicrobial studies compared to dimethylpyrrole analogs, which have demonstrated potent activity against Staphylococcus aureus (MIC: 2–8 µg/mL).
- Bioconjugation : The target compound’s maleimide group is critical for antibody-drug conjugate (ADC) development, though its instability in aqueous buffers limits in vivo use compared to newer maleimide alternatives.
Biological Activity
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula: CHNO
- Molecular Weight: 198.21 g/mol
- CAS Number: 31489-18-6
This compound exhibits biological activity primarily through interactions with specific molecular targets. It has been shown to inhibit key enzymes involved in various metabolic pathways, which can lead to alterations in cellular processes. The detailed mechanism involves:
- Inhibition of Enzymatic Activity: The compound can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways.
- Receptor Interaction: It may interact with various receptors, influencing signal transduction pathways.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In Vitro Studies: The compound has been tested against several cancer types, showing IC values comparable to established chemotherapeutics. In a study involving breast cancer cells (MDA-MB-436), the compound demonstrated potent activity with IC values significantly lower than many conventional agents .
| Compound | Cancer Cell Line | IC (µM) |
|---|---|---|
| This compound | MDA-MB-436 | 10.70 |
| Olaparib | MDA-MB-436 | 9.62 |
Antibacterial Activity
The compound also shows promise as an antibacterial agent. Studies have reported its effectiveness against various strains of bacteria:
- Minimum Inhibitory Concentration (MIC): The compound has demonstrated MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 |
| Escherichia coli | 12.5 |
Study on Antiproliferative Activity
A recent study evaluated the antiproliferative effects of several pyrrole derivatives, including this compound. The results indicated that this compound exhibited a notable reduction in cell viability across multiple cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .
Study on Antibacterial Properties
Another investigation focused on the antibacterial properties of pyrrole-based compounds. The study found that derivatives had superior activity compared to traditional antibiotics, indicating their potential role in developing new antibacterial therapies .
Q & A
Q. What are the recommended synthetic routes for 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide and its analogs?
- Methodological Answer : The compound can be synthesized via coupling reactions between maleimide derivatives and benzamide precursors. A typical approach involves refluxing 4-aminobenzoic acid with maleic anhydride in glacial acetic acid, followed by amidation using coupling agents like EDC/HOBt. For analogs, substituents (e.g., halogens, alkyl groups) can be introduced at the pyrrole or benzamide moieties through nucleophilic substitution or Pd-catalyzed cross-coupling reactions. Characterization via NMR and FTIR is critical to confirm regioselectivity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (¹H NMR) and carbon frameworks (¹³C NMR) to verify substituent positions.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for maleimide).
- Melting Point Analysis : Assess purity by comparing observed vs. literature values .
Q. What are the standard protocols for evaluating the compound's stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at regular intervals (e.g., 0, 7, 14 days). Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?
- Methodological Answer : Employ a 2ⁿ factorial design to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, optimize Suzuki-Miyaura coupling by varying Pd catalyst (0.5–2 mol%), base (K₂CO₃ vs. Cs₂CO₃), and reaction time (12–24 hrs). Analyze yield and purity via DOE software to identify significant factors. This approach reduces trial-and-error experimentation .
Q. How to address contradictory bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Contradictions may arise from off-target effects or assay variability. Mitigate by:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
- Selectivity Profiling : Test against related enzymes/cell lines (e.g., kinase panels).
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and prioritize analogs for synthesis.
Example: In pyrrole-based analogs, electron-withdrawing groups at the 4-position improved antifungal activity but reduced solubility, requiring a balance between potency and pharmacokinetics .
Q. What strategies improve solubility and bioavailability for in vitro and in vivo assays?
- Methodological Answer :
- Co-solvents : Use DMSO/PEG mixtures (<1% v/v) to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) for controlled release.
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve biodistribution. Validate via Caco-2 permeability assays and pharmacokinetic profiling in rodent models .
Q. What biochemical assays are recommended for studying its protein crosslinking potential?
- Methodological Answer :
- SDS-PAGE : Detect crosslinked protein dimers/oligomers under non-reducing conditions.
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence upon maleimide-thiol conjugation.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with cysteine-rich proteins (e.g., albumin).
Note: The maleimide moiety enables selective thiol coupling, making it useful for antibody-drug conjugates .
Data Analysis and Troubleshooting
Q. How to resolve low yields in the final amidation step of the synthesis?
- Methodological Answer : Common issues include poor nucleophilicity of the amine or side reactions. Solutions:
Q. What statistical methods are appropriate for analyzing high-throughput screening (HTS) data?
- Methodological Answer : Use Z-factor analysis to validate assay quality (Z > 0.5 indicates robust screening). For hit prioritization, apply Benjamini-Hochberg correction to minimize false positives. Cluster active compounds via principal component analysis (PCA) based on structural fingerprints .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
